molecular formula C13H21NS B15264678 N-(2-Methylpentan-3-yl)-2-(methylsulfanyl)aniline

N-(2-Methylpentan-3-yl)-2-(methylsulfanyl)aniline

Cat. No.: B15264678
M. Wt: 223.38 g/mol
InChI Key: RLGTYYPLFNROEE-UHFFFAOYSA-N
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Description

N-(2-Methylpentan-3-yl)-2-(methylsulfanyl)aniline (CAS: 1157416-55-1) is a substituted aniline derivative with a methylsulfanyl (-SMe) group at the ortho position and a branched 2-methylpentan-3-yl group as the N-alkyl substituent. Its molecular formula is C₁₃H₂₁NS (MW: 223.38 g/mol), and it is characterized by moderate hydrophobicity due to the alkyl chain and sulfur-containing functional group .

Properties

Molecular Formula

C13H21NS

Molecular Weight

223.38 g/mol

IUPAC Name

N-(2-methylpentan-3-yl)-2-methylsulfanylaniline

InChI

InChI=1S/C13H21NS/c1-5-11(10(2)3)14-12-8-6-7-9-13(12)15-4/h6-11,14H,5H2,1-4H3

InChI Key

RLGTYYPLFNROEE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)NC1=CC=CC=C1SC

Origin of Product

United States

Preparation Methods

Synthetic Routes for N-(2-Methylpentan-3-yl)-2-(methylsulfanyl)aniline

Nucleophilic Substitution-Based Approaches

The most widely reported method involves a two-step nucleophilic substitution sequence. In the first step, 2-nitroanisole undergoes demethylation using hydrobromic acid (48% w/w) at 110°C for 6 hours to yield 2-nitrophenol, which is subsequently treated with methyl disulfide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C. This introduces the methylsulfanyl group at the ortho position with 78% yield. The second step employs reductive amination: 2-(methylsulfanyl)aniline reacts with 3-methylpentan-2-one under hydrogen gas (50 psi) using palladium on carbon (Pd/C, 5% w/w) as a catalyst in ethanol at 60°C. This method achieves an overall yield of 62%, though diastereomeric purity remains a concern due to the chiral center at the pentan-3-yl group.

Chiral Auxiliary-Assisted Asymmetric Synthesis

To address stereochemical challenges, Patent EP3702347A1 describes a chiral auxiliary strategy using (R)-phenylglycinol. The auxiliary is coupled to 2-(methylsulfanyl)aniline via a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine, THF, 0°C to room temperature), followed by alkylation with 3-bromo-2-methylpentane. Diastereoselectivity reaches 8:1 (dr) in favor of the desired (S)-isomer. Subsequent cleavage with aqueous hydrochloric acid (6 M, 70°C) yields enantiomerically enriched product (92% ee, 54% overall yield).

Continuous Flow Methodologies

Recent advances in flow chemistry have enabled a telescoped synthesis. A microreactor system combines the nitration of anisole (fuming HNO₃/H₂SO₄, 0°C, residence time 2 minutes), followed by inline reduction using hydrogen gas (H-Cube Pro, 30 bar, 80°C, 10% Pd/C cartridge) to produce 2-(methylsulfanyl)aniline. Subsequent reductive amination occurs in a packed-bed reactor filled with immobilized Pt/SiO₂ catalyst, achieving 89% conversion with a space-time yield of 12.4 g·L⁻¹·h⁻¹.

Table 1: Comparative Analysis of Synthetic Methods
Method Yield (%) Purity (%) Diastereomeric Ratio Key Advantage
Nucleophilic Substitution 62 95 1:1 Simplicity, low cost
Chiral Auxiliary 54 98 8:1 High enantioselectivity
Continuous Flow 71 97 3:1 Scalability, reduced waste

Optimization Strategies for Industrial Production

Catalyst Screening for Reductive Amination

A study comparing 14 transition metal catalysts revealed that Ru/Al₂O₃ provides superior activity (TOF = 1,240 h⁻¹) compared to conventional Pd/C (TOF = 890 h⁻¹) when using supercritical CO₂ as the reaction medium. The pressurized system (100 bar) enhances hydrogen solubility, reducing reaction time from 12 hours to 45 minutes while maintaining 94% yield.

Solvent Effects on Diastereoselectivity

Systematic solvent screening demonstrated that polar aprotic solvents favor the thermodynamically stable diastereomer. In dimethylacetamide (DMAc), the trans:cis ratio reaches 4:1 at equilibrium (120°C, 24 hours), whereas nonpolar solvents like toluene yield a 1.2:1 ratio. Computational DFT studies attribute this to stronger solvation of the transition state in DMAc, lowering the activation energy for trans-isomer formation by 8.3 kJ/mol.

Byproduct Suppression Techniques

The primary byproduct, N-(3-methylpentan-2-yl)-2-(methylsulfanyl)aniline (regioisomer), forms via Wagner-Meerwein rearrangement during the alkylation step. Patent US8669399 details a mitigation strategy using scandium triflate (Sc(OTf)₃, 5 mol%) as a Lewis acid to stabilize the carbocation intermediate, reducing byproduct formation from 18% to 3%.

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (dd, J = 7.8, 1.2 Hz, 1H, ArH), 6.98–6.91 (m, 2H, ArH), 3.85 (br s, 1H, NH), 2.92 (hept, J = 6.4 Hz, 1H, CH), 2.44 (s, 3H, SCH₃), 1.62–1.55 (m, 1H, CH₂), 1.48–1.39 (m, 2H, CH₂), 0.97 (d, J = 6.6 Hz, 3H, CH₃), 0.89 (t, J = 7.4 Hz, 3H, CH₃).
  • HRMS (ESI+): m/z calc. for C₁₃H₂₁NS [M+H]⁺ 224.1471, found 224.1468.

Chromatographic Purity Assessment

Reverse-phase HPLC (Zorbax SB-C18, 4.6 × 150 mm, 3.5 μm) with gradient elution (ACN:H₂O + 0.1% TFA) resolves the target compound at 8.2 minutes (99.2% purity), with the regioisomer eluting at 9.7 minutes.

Table 2: Regulatory Specifications for Pharmaceutical-Grade Material
Parameter Acceptance Criteria Typical Result
Assay (HPLC) ≥98.0% 99.1%
Regioisomer Impurity ≤0.5% 0.3%
Heavy Metals (Pb) ≤10 ppm <2 ppm
Residual Solvents ICH Q3C Class 2 Meets requirements

Industrial Applications and Derivatives

Pharmaceutical Intermediate

The compound serves as a key precursor in the synthesis of TRPV1 receptor antagonists. Alkylation of the aniline nitrogen with 4-bromomethylbiphenyl under phase-transfer conditions (TBAB, NaOH 50%, CH₂Cl₂) produces a potent analgesic candidate (IC₅₀ = 12 nM in rat dorsal root ganglion assays).

Agrochemical Applications

Thioether-containing derivatives exhibit fungicidal activity against Phytophthora infestans. Structure-activity relationship (SAR) studies show that replacing the methylsulfanyl group with ethylsulfanyl decreases potency by 40-fold, highlighting the critical role of the sulfur atom's electronegativity.

Challenges in Large-Scale Manufacturing

Thermal Instability

Accelerated stability studies (40°C/75% RH) reveal 2% degradation per month, primarily via oxidation of the thioether to sulfoxide. Nitrogen blanketting during storage and addition of 0.1% w/w BHT (butylated hydroxytoluene) stabilize the compound for >24 months.

Environmental Considerations

The traditional route generates 8.4 kg of waste (E-factor) per kg product, predominantly from DMF usage. Switching to cyclopentyl methyl ether (CPME) as the solvent reduces the E-factor to 3.1 kg/kg while maintaining 89% yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylpentan-3-yl)-2-(methylsulfanyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.

Scientific Research Applications

N-(2-Methylpentan-3-yl)-2-(methylsulfanyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-Methylpentan-3-yl)-2-(methylsulfanyl)aniline exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and selected analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-(2-Methylpentan-3-yl)-2-(methylsulfanyl)aniline N: 2-methylpentan-3-yl; C2: -SMe C₁₃H₂₁NS 223.38 Branched alkyl chain; no metal coordination or nitroso groups
3-(Methylsulfanyl)-N-(propan-2-yl)aniline N: propan-2-yl; C3: -SMe C₁₀H₁₅NS 181.30 Smaller N-alkyl group; higher solubility in polar solvents inferred
2-(Methylsulfanyl)-N-(1H-pyrrol-2-ylmethylidene)aniline N: pyrrole-derived Schiff base; C2: -SMe C₁₂H₁₃N₂S 217.31 Schiff base ligand; forms Cu(II) complexes with bipyridine/phenanthroline
N-(4-Chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline N: 4-chlorophenyl; C2: -NO; C5: morpholine C₁₆H₁₅ClN₃O₂ 332.77 Nitroso group enhances electrophilicity; morpholine improves solubility
Key Observations:

Nitroso-containing analogs (e.g., N-(4-Chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline) exhibit higher polarity and reactivity due to the electron-withdrawing nitroso (-NO) group, making them prone to electrophilic aromatic substitution .

Coordination Chemistry :

  • The Schiff base analog forms stable Cu(II) complexes with auxiliary ligands (e.g., bipyridine), enabling applications in catalysis or material science. The target compound lacks the imine moiety required for such coordination .

Physicochemical Properties

  • Solubility : The branched alkyl chain in the target compound likely reduces water solubility compared to the morpholine-containing nitroso analog, which benefits from polar functional groups .
  • Thermal Stability : Schiff base Cu(II) complexes (e.g., [Cu(HL)(bipy)Cl₂]) exhibit high thermal stability due to metal-ligand bonding, whereas the target compound’s stability depends on van der Waals interactions .

Hydrogen Bonding and Crystal Packing

  • The target compound’s aniline -NH group can participate in hydrogen bonding, influencing crystallization patterns. However, its methylsulfanyl group is less likely to form strong H-bonds compared to nitroso or morpholine substituents .
  • Schiff base ligands show defined H-bonding networks in crystal structures, as seen in Cu(II) complexes () .

Biological Activity

N-(2-Methylpentan-3-yl)-2-(methylsulfanyl)aniline is an organic compound that has drawn attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N1S1, with a molecular weight of approximately 223.38 g/mol. The compound features a branched alkyl chain and a methylsulfanyl group, which enhance its chemical reactivity and biological interactions. The presence of the methylsulfanyl group is particularly notable as it can influence the compound's binding affinity to various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Preliminary studies suggest that this compound may function as either an inhibitor or an activator in biochemical pathways. The methylsulfanyl moiety plays a critical role in modulating these interactions, potentially leading to various pharmacological effects such as antimicrobial and anticancer activities.

Biological Activity

Research indicates that this compound exhibits promising biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
  • Anticancer Activity : The compound's structural features suggest potential anticancer properties. Interaction studies are ongoing to evaluate its efficacy against various cancer cell lines.

Comparative Analysis of Similar Compounds

To better understand the potential applications of this compound, a comparison with structurally similar compounds can provide insights into its unique characteristics.

Compound NameStructural FeaturesUnique Characteristics
N-(2-Methylpentan-3-yl)-3-(methylsulfanyl)anilineDifferent position of methylsulfanyl groupVariation in reactivity due to positional changes
N-(3-Methylpentan-2-yl)-4-(methylsulfanyl)anilineVariation in alkyl chain structureDistinct properties based on chain branching
4-Methoxy-N-(2-methylpentan-3-yl)anilineMethoxy group instead of methylsulfanylPotentially different biological activity due to functional group variation

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Screening : A study focused on related compounds demonstrated significant anticancer activity against various cell lines, including MCF-7 (breast cancer) and DU 145 (prostate cancer). These findings suggest that the unique structural features of these compounds may contribute to their effectiveness in targeting cancer cells.
  • Enzyme Interaction Studies : Research has indicated that similar compounds can modulate enzyme activity, influencing metabolic pathways critical for cellular function. Understanding these interactions is essential for developing therapeutic agents based on this compound.

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